Benzyl 6-amino-1,4-oxazepane-4-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

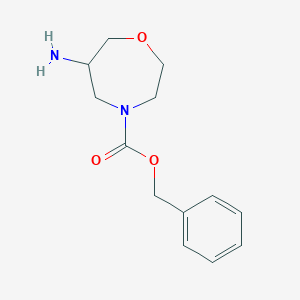

Benzyl 6-amino-1,4-oxazepane-4-carboxylate is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.3 g/mol . This compound is characterized by its unique structure, which includes an oxazepane ring, an amino group, and a benzyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-amino-1,4-oxazepane-4-carboxylate typically involves the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . The process can be carried out under various conditions, including the use of transition metal catalysts to enhance the reaction efficiency and selectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Benzyl 6-amino-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the ester group can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学研究应用

Benzyl 6-amino-1,4-oxazepane-4-carboxylate has diverse applications in scientific research, including:

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and catalysts for industrial processes.

作用机制

The mechanism of action of Benzyl 6-amino-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the oxazepane ring can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.

相似化合物的比较

Similar Compounds

Similar compounds to Benzyl 6-amino-1,4-oxazepane-4-carboxylate include other oxazepane derivatives and morpholine analogs . These compounds share structural similarities and often exhibit comparable chemical and biological properties.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields.

生物活性

Benzyl 6-amino-1,4-oxazepane-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticonvulsant effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in animal models, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by a seven-membered heterocyclic structure featuring an amino group and a carboxylate moiety. The molecular formula is C14H17N2O3, and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system (CNS). It is believed to modulate GABAergic pathways, which are crucial for anticonvulsant activity. The compound's structure allows it to participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity.

Efficacy in Animal Models

Research has demonstrated that derivatives of 6-amino-1,4-oxazepane exhibit notable anticonvulsant properties. For instance, a study evaluated various derivatives using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results indicated that many derivatives showed comparable anticonvulsant activities, suggesting that this compound may share similar potential.

| Compound | MES Test Result | PTZ Test Result |

|---|---|---|

| This compound | Moderate Activity | Moderate Activity |

| N-H derivative | Moderate Activity | Moderate Activity |

| N-methyl derivative | Moderate Activity | Moderate Activity |

| N-n-butyl derivative | Moderate Activity | No Activity |

The findings suggest that modifications to the amine substituents can influence the anticonvulsant efficacy of these compounds .

Case Studies

A notable case involved the synthesis and evaluation of several 6-amino-1,4-oxazepane derivatives. The study highlighted that most compounds exhibited anticonvulsant activity in at least one seizure model. For example:

- Study A : Evaluated 22 new derivatives; all except two showed efficacy in either the MES or PTZ tests.

- Study B : Focused on structural modifications leading to enhanced activity; compounds with specific substituents demonstrated improved protection against induced seizures.

These studies underscore the potential for developing new anticonvulsants based on the oxazepane framework .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that certain structural features are critical for enhancing biological activity:

- Substituent Effects : Electron-donating groups on the aromatic ring tend to improve activity.

- Chain Length : Variations in alkyl chains attached to the nitrogen atom can modulate potency.

- Functional Groups : The presence of an amino group at position six is essential for maintaining anticonvulsant properties.

常见问题

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Benzyl 6-amino-1,4-oxazepane-4-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step routes involving protection/deprotection strategies. For example, tert-butyl analogs (e.g., tert-butyl 6-amino-1,4-oxazepane-4-carboxylate) are synthesized using Boc-protected intermediates and subsequent functionalization . For the benzyl variant, a benzyl ester group may replace the tert-butyl group via esterification or transprotection. Key steps include:

- Amino group protection : Use of Boc or Fmoc groups to prevent side reactions.

- Ring closure : Cyclization under basic or acidic conditions to form the oxazepane core.

- Purification : Chromatography (e.g., silica gel or HPLC) to isolate high-purity products .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., benzyl ester resonance at ~5.1 ppm for CH₂Ph).

- X-ray Crystallography : Resolves stereochemistry and molecular conformation using programs like SHELX and ORTEP-III .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns.

Q. How can researchers develop robust HPLC/LC-MS methods for purity analysis?

Method optimization involves:

- Column selection : C18 columns for reverse-phase separation.

- Mobile phase : Acetonitrile/water gradients with 0.1% formic acid to enhance ionization in LC-MS.

- Detection : UV at 210–260 nm for carboxylate absorption, coupled with MS for impurity profiling .

Q. What protection strategies are suitable for the amino and carboxylate groups during derivatization?

- Amino protection : Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups, removable via TFA or hydrogenolysis.

- Carboxylate protection : Benzyl esters, cleavable by hydrogenation or acidic conditions. Comparative studies with tert-butyl analogs highlight trade-offs in stability and deprotection efficiency .

Advanced Research Questions

Q. How can the biological activity of this compound be evaluated in enzyme inhibition assays?

- Target selection : Focus on enzymes with oxazepane-binding pockets (e.g., proteases or kinases).

- Assay design : Use fluorescence-based or calorimetric (ITC) methods to measure IC₅₀ values.

- Controls : Include structurally related analogs (e.g., tert-butyl derivatives) to assess the benzyl group’s role in activity .

Q. What computational approaches are used to predict the compound’s binding modes with biological targets?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions between the amino group and active-site residues.

- MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories.

- SAR studies : Correlate substituent effects (e.g., benzyl vs. tert-butyl) with binding affinity .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s physicochemical properties?

- LogP calculations : Compare benzyl (lipophilic) vs. carboxylate (polar) contributions using software like ChemAxon.

- Solubility testing : Measure in aqueous buffers with co-solvents (DMSO) and correlate with hydrogen-bonding capacity .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Meta-analysis : Compare assay conditions (e.g., pH, temperature) and cell lines used.

- Reproducibility checks : Replicate key experiments with standardized protocols.

- Structural verification : Confirm compound identity via NMR and HRMS to rule out batch variability .

Q. What strategies mitigate low yields during the final cyclization step of the oxazepane ring?

- Optimize reaction kinetics : Use high-dilution conditions to favor intramolecular cyclization over polymerization.

- Catalyst screening : Test Brønsted/Lewis acids (e.g., p-TsOH) or organocatalysts.

- Workup adjustments : Employ extraction or crystallization to isolate the product efficiently .

Q. How does this compound compare to its tert-butyl analog in drug discovery applications?

- Stability : Benzyl esters are more labile under acidic/hydrogenolytic conditions than tert-butyl esters.

- Bioavailability : The benzyl group may enhance membrane permeability due to higher lipophilicity.

- Synthetic flexibility : Benzyl protection allows selective deprotection for late-stage functionalization .

属性

IUPAC Name |

benzyl 6-amino-1,4-oxazepane-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-12-8-15(6-7-17-10-12)13(16)18-9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCQJFGOBSBYKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。